Thieno[2,3-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOAHOYAIJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489319 | |
| Record name | Thieno[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-26-3 | |
| Record name | Thieno[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of Thieno 2,3 B Pyridin 5 Ol
Methodologies for the Preparation of the Thieno[2,3-b]pyridin-5-ol Core Structure
The construction of the fused thieno[2,3-b]pyridine (B153569) ring system can be approached through several synthetic strategies. These methods generally involve the formation of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing corresponding heterocycle.
One prominent method for constructing a thiophene ring is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. mdpi.com While the Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, modifications and subsequent cyclization steps can be employed to form the fused pyridine ring, leading to the thieno[2,3-b]pyridine core.
Another key strategy is the intramolecular condensation of suitably functionalized precursors. An efficient one-pot method involves the treatment of acetonitriles or acetates with dithioesters in the presence of a strong base like lithium diisopropylamide (LDA) to generate enethiolate salts. These intermediates can then be alkylated in situ with functionalized halides. A subsequent intramolecular condensation step yields the fused thieno[2,3-b]pyridine system.
Conventional strategies for synthesizing thienopyridine derivatives often rely on two main approaches:
Closure of the thiophene ring starting from pyridine derivatives. nih.gov
Closure of the pyridine ring starting from thiophene derivatives. nih.gov
These classical methods, however, can be limited by the availability of specifically substituted starting materials. nih.gov
| Synthetic Method | Description | Key Reagents/Conditions | Reference |
| Gewald Reaction | Condensation to form a 2-aminothiophene ring, which can be further elaborated. | Ketone/aldehyde, active methylene nitrile, sulfur, base. | mdpi.com |
| Intramolecular Condensation | One-pot synthesis via in situ formation and cyclization of enethiolate salts. | Acetonitriles, dithioesters, LDA, functionalized halides. | |
| Ring Closure Strategies | Building the thiophene ring onto a pyridine or the pyridine ring onto a thiophene. | Varies depending on specific precursors. | nih.gov |
Functionalization Approaches at the C-5 Hydroxyl Moiety of this compound
The hydroxyl group at the C-5 position of this compound is a key site for chemical modification to produce a diverse library of analogs. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
A recent study detailed the synthesis of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. mdpi.com The synthesis of the secondary benzyl (B1604629) alcohol derivatives was achieved through the reduction of the corresponding benzoyl compounds. This transformation highlights a common functionalization strategy for the hydroxyl group's precursor.
Synthesis of 5-Benzylhydroxy Derivatives: The reduction of 5-benzoyl thieno[2,3-b]pyridine derivatives to the corresponding 5-benzylhydroxy analogs is typically accomplished using a mild reducing agent. mdpi.com
Reaction: A solution of the 5-benzoyl thieno[2,3-b]pyridine derivative in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) is treated with sodium borohydride (B1222165). mdpi.com
Conditions: The reaction is stirred at room temperature for a couple of hours before being quenched with water. mdpi.com
Outcome: This method provides the desired secondary alcohol derivatives in good yield, often without the need for further purification. mdpi.com
This conversion demonstrates that compounds bearing alcohol functionality at the C-5 position can exhibit improved biological efficacy compared to their ketone counterparts. mdpi.com Future investigations could explore the creation of O-benzyl tethers as another functionalization approach. mdpi.com
| Precursor Functional Group | Reaction | Reagent | Product Functional Group | Reference |
| 5-Benzoyl | Reduction | Sodium borohydride (NaBH₄) in THF/MeOH | Secondary Benzyl Alcohol | mdpi.com |
Diversification Strategies and Substituent Introduction on the Thieno[2,3-b]pyridine System
Beyond the C-5 position, the thieno[2,3-b]pyridine scaffold offers several other sites for diversification, including positions on both the thiophene and pyridine rings. Introducing various substituents allows for the fine-tuning of the molecule's properties.
Alkylation reactions are a common method for diversification. For example, in the related thieno[2,3-d]pyrimidin-4-one system, alkylation using agents like benzyl chlorides and N-substituted 2-chloroacetamides has been shown to produce monoalkylated products in high yields. researchgate.netacs.org Similar strategies can be applied to the thieno[2,3-b]pyridine core.
In a study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives, various substituents were introduced on the two phenyl rings present on the molecule. mdpi.com It was found that a 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring was important for maximizing anti-proliferative activity. mdpi.com The investigation into commercially available derivatives revealed that ortho- and meta-disubstitution on the phenyl ring resulted in the most active compounds. rsc.org It was also discovered that the phenyl moiety could be replaced by an α-naphthyl group while retaining significant activity. rsc.org
The synthesis of 3-amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives has been achieved through the reaction of pyridine-2-thione with various halogenated compounds, demonstrating another route for introducing complex substituents. eurjchem.com
| Diversification Strategy | Target Position/Moiety | Example Reagents/Substituents | Effect/Observation | Reference |
| Alkylation | Ring Nitrogen/Carbon | Benzyl chlorides, N-substituted 2-chloroacetamides | High yields of monoalkylated products. | researchgate.netacs.org |
| Substitution on Phenyl Rings | 2-Arylcarboxamide | 2-methyl-3-halogen, ortho/meta disubstitution | Maximized anti-proliferative activity. | mdpi.comrsc.org |
| Moiety Replacement | Phenyl Ring | α-Naphthyl group | Potent activity was maintained. | rsc.org |
| Reaction with Halogenated Compounds | Thiophene Ring Formation | Pyridine-2-thione, various halogenated compounds | Synthesis of 3-amino-6-(2-pyridyl) derivatives. | eurjchem.com |
Advanced Synthetic Methodologies and Reaction Optimization for this compound Derivatives
Modern synthetic chemistry aims to develop more efficient, modular, and environmentally benign methods. For the thieno[2,3-b]pyridine system, this includes one-pot reactions and metal-catalyzed cross-couplings.
An efficient one-pot synthesis via enethiolate salts has been developed, which allows for the rapid construction of the thieno-fused heterocycle from simple starting materials. This method avoids the isolation of intermediates, saving time and resources.
A metal-free, three-step method has been developed for the synthesis of the isomeric thieno[2,3-c]pyridine (B153571) derivatives, which overcomes the limitations of traditional methods. nih.govresearchgate.net This process involves:
A one-pot triazolation reaction. nih.govresearchgate.net
A modified Pomeranz-Fritsch reaction to form a fused triazolo-pyridine intermediate. nih.govresearchgate.net
An acid-mediated denitrogenative transformation to yield the final thieno[2,3-c]pyridine derivatives under mild conditions. nih.govresearchgate.net
The following table summarizes the optimization of the final denitrogenation step for a model substrate.
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-TSA | Toluene | 110 | 24 | 2 | researchgate.net |
| 2 | p-TSA | Dioxane | 100 | 24 | 5 | researchgate.net |
| 3 | p-TSA | 1,2-DCE | 80 | 24 | 20 | researchgate.net |
| 4 | TfOH | Toluene | 110 | 24 | 11 | researchgate.net |
| 5 | TfOH | Dioxane | 100 | 24 | 48 | researchgate.net |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 | researchgate.net |
p-TSA = p-Toluenesulfonic acid, TfOH = Trifluoromethanesulfonic acid, 1,2-DCE = 1,2-Dichloroethane
This kind of systematic optimization is crucial for developing robust and high-yielding synthetic protocols.
Stereoselective Synthesis of Chiral this compound Analogs
The stereoselective synthesis of chiral molecules is of paramount importance, as different enantiomers or diastereomers of a compound can have vastly different biological activities. A stereoselective synthesis is a reaction that preferentially forms one stereoisomer over others. iupac.org
For thieno[2,3-b]pyridine derivatives, creating chiral centers can introduce new structural and functional diversity. For instance, the reduction of a 5-benzoyl derivative to a 5-benzylhydroxy derivative creates a new chiral center at the C-5 position. mdpi.com While the reported synthesis used sodium borohydride and was not stereoselective, future work could focus on the stereoselective synthesis of the resulting alcohol enantiomers (R and S) to determine if one is more biologically active. mdpi.com
Methodologies for the stereoselective synthesis of other heterocyclic systems can provide a blueprint for developing similar strategies for thieno[2,3-b]pyridines. For example, the stereoselective synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved using a one-pot reaction involving a pyridinamide precursor and various alkynes, yielding products with Z-selectivity across the exocyclic double bond. nih.gov Similarly, asymmetric synthesis of fissoldhimine alkaloid analogs has been achieved with high enantioselectivity using chiral phosphoric acid catalysts. ifremer.fr These advanced catalytic approaches could potentially be adapted for the enantioselective synthesis of chiral this compound analogs.
The development of such stereoselective methods would be a significant advancement, enabling more precise studies of the pharmacophore and its interactions with biological targets.
Structure Activity Relationship Sar and Molecular Design of Thieno 2,3 B Pyridin 5 Ol Analogs
Elucidation of Positional Effects of Substituents on Biological Potency
The biological activity of thieno[2,3-b]pyridin-5-ol derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Substitution at the 2- and 3-positions: Modifications at these positions have a significant impact on the biological activity of the resulting compounds. For instance, the introduction of an arylcarboxamido group at the 2-position and an amino group at the 3-position has been shown to be crucial for the anti-proliferative activity of these compounds. mdpi.com Further substitution on the 2-arylcarboxamide ring, such as a 2-methyl-3-halogen pattern, has been found to maximize this activity. mdpi.com
Substitution at the 5-position: The 5-position of the thieno[2,3-b]pyridine (B153569) ring system is another key site for modification. The introduction of a tethered aromatic ring at this position, such as a cinnamyl group, has been shown to enhance anti-proliferative activity. mdpi.com Shorter tethers, like benzoyl or secondary benzyl (B1604629) alcohol groups, have also been explored. mdpi.com Compounds with an alcohol functionality at this position generally exhibit improved efficacy compared to their benzoyl counterparts. mdpi.com
Substitution at other positions: The influence of substituents at other positions has also been investigated. For example, in a series of thieno[2,3-b]pyridin-4-one derivatives, a hydroxyalkylamido moiety on the 2-phenyl ring was found to be nearly equivalent to an alkylureido moiety in terms of LHRH receptor antagonist activity. nih.gov
The following table summarizes the effects of various substituents on the anti-proliferative activity of thieno[2,3-b]pyridine analogs against HCT116 and MDA-MB-231 cancer cell lines.
Influence of Stereochemical Features on Activity Profiles of this compound Derivatives
While the influence of stereochemistry on the activity of this compound derivatives is not as extensively documented as positional effects, some studies have highlighted its importance. For example, in the development of mGlu5 negative allosteric modulators, the replacement of a picolinamide (B142947) core with a thieno[3,2-b]pyridine (B153574) scaffold in the context of an (R)-tetrahydrofuranyl ether led to a compound with similar potency. acs.org This suggests that the stereochemistry of substituents can play a crucial role in the biological activity of these compounds.
Rational Design Principles for Enhanced Efficacy and Selectivity of this compound Compounds
The rational design of this compound analogs is guided by several principles aimed at enhancing their efficacy and selectivity.
Target-based design: One approach is to design compounds that specifically target a particular enzyme or receptor. For example, some thieno[2,3-b]pyridine derivatives have been designed as inhibitors of PI-PLC, a key enzyme in phospholipid metabolism. mdpi.com
SAR-guided optimization: Another approach is to use SAR data to guide the optimization of lead compounds. For example, the finding that alcohol-containing derivatives have better anti-proliferative activity than their benzoyl counterparts has led to the development of more potent compounds. mdpi.com
Improving physicochemical properties: A key challenge in the development of this compound analogs is their poor aqueous solubility. To address this, researchers have focused on modifying the core structure to improve pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacements within the Thienopyridine Core
Scaffold hopping and bioisosteric replacement are important strategies in drug design that involve replacing the core structure of a molecule with a different scaffold that has similar biological properties. nih.govresearchgate.net These strategies have been applied to the thienopyridine core to explore new chemical space and improve the properties of lead compounds. unisa.itunife.it
Bioisosteric replacement: This involves swapping functional groups with other groups that have similar biological activities. nih.govresearchgate.net For example, the thieno[2,3-b]pyridine scaffold is considered a bioisostere of quinolones.
Scaffold hopping: This involves replacing the entire core framework of a molecule with a different scaffold. nih.govresearchgate.netbiosolveit.de This can lead to the discovery of completely new chemical classes of compounds with similar biological activities. biosolveit.de
Prodrug Design Strategies for Optimizing Biological Performance of this compound Analogs
Prodrug design is a strategy used to improve the pharmacokinetic properties of drugs, such as solubility and bioavailability. nih.gov This approach has been applied to this compound analogs to enhance their biological performance.
Ester and carbonate prodrugs: Modifications at the 5-position of the thieno[2,3-b]pyridine ring system, such as the formation of ester and carbonate prodrugs, have been shown to enhance solubility and cellular penetration, leading to improved anti-proliferative activity.
Pharmacological and Biological Activity Investigations of Thieno 2,3 B Pyridin 5 Ol Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, modulating cancer stem cell populations, and inhibiting critical pathways involved in tumor development and cell proliferation.
Numerous studies have documented the potent cytotoxic effects of thieno[2,3-b]pyridine derivatives against various human cancer cell lines. The antiproliferative activity has been observed in cancers of the breast, liver, colon, cervix, and ovaries, as well as in leukemia.
For instance, certain 3-substituted-thienopyridine compounds have shown promising cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. rsc.org One derivative, in particular, exhibited potent activity against both HepG-2 and MCF-7 cells with IC50 values of 3.12 µM and 20.55 µM, respectively. rsc.org Other research has highlighted the efficacy of these compounds against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116), with some analogues achieving IC50 values in the nanomolar range. tandfonline.com
A specific derivative, (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (referred to as compound 1 in a study), displayed significant cytotoxicity against the cervical cancer cell lines HeLa and SiHa. rsc.orgnih.gov For HeLa cells, cytotoxicity was observed at a 0.05 µM concentration after just 4 hours of treatment, with over 50% of cells becoming metabolically inactive after 48 hours at a 2.5 µM concentration. nih.gov A similar effect was seen in SiHa cells at the same concentration and time point. nih.gov
In the context of ovarian cancer, the compound 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (referred to as Compound 1 in a study) was tested against SK-OV-3 and OVCAR-3 cell lines. mdpi.com It demonstrated notable cytotoxicity, with an IC50 of 5.5 µM for SK-OV-3 and 5.0 µM for OVCAR-3 after 48 hours. mdpi.com
Furthermore, a series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their activity against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. One compound with a phenol (B47542) moiety was particularly effective, with IC50 values of 2.580 µM and 4.486 µM against CCRF-CEM and CEM/ADR5000 cells, respectively. nih.gov
| Compound/Derivative Series | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound 4b (a 3-substituted-thienopyridine) | HepG-2 (Hepatocellular Carcinoma) | 3.12 µM | rsc.org |
| Compound 4b (a 3-substituted-thienopyridine) | MCF-7 (Breast Cancer) | 20.55 µM | rsc.org |
| Thieno[2,3-b]pyridine analogues | MDA-MB-231 (Triple-Negative Breast Cancer) | nM range | tandfonline.com |
| Thieno[2,3-b]pyridine analogues | HCT-116 (Colon Cancer) | nM range | tandfonline.com |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | HeLa (Cervical Cancer) | >50% inhibition at 2.5 µM (48h) | rsc.orgnih.gov |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | SiHa (Cervical Cancer) | >50% inhibition at 2.5 µM (48h) | rsc.orgnih.gov |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | SK-OV-3 (Ovarian Cancer) | 5.5 µM (48h) | mdpi.com |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | OVCAR-3 (Ovarian Cancer) | 5.0 µM (48h) | mdpi.com |
| Compound 3b (an ethyl 7-cyclopropyl carboxylate derivative) | CCRF-CEM (Leukemia) | 2.580 µM | nih.gov |
| Compound 3b (an ethyl 7-cyclopropyl carboxylate derivative) | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 µM | nih.gov |
Beyond general cytotoxicity, thieno[2,3-b]pyridine derivatives have shown the ability to specifically target and modulate cancer stem cell (CSC) populations, which are believed to be a key driver of tumor recurrence and metastasis.
In studies on ovarian cancer cell lines (SK-OV-3 and OVCAR-3), treatment with a thieno[2,3-b]pyridine derivative led to a significant reduction in the percentage of CSCs. mdpi.comnsk.hr Similar effects have been observed in triple-negative breast cancer cells and cervical cancer cells, where these compounds not only induce apoptosis but also decrease the number of CSCs. rsc.orgmdpi.com
A key mechanism behind this activity appears to be the alteration of glycosphingolipid (GSL) expression on the surface of both CSCs and non-CSCs. rsc.orgnsk.hr For example, in the SiHa cervical cancer cell line, treatment with a derivative led to decreased levels of the ganglioside GM2 in both CSC and non-CSC populations. rsc.org Research on MDA-MB-231 breast cancer cells showed that a novel thieno[2,3-b]pyridine derivative significantly decreased the percentage of CD15s+ CSCs, highlighting its potential to target specific, highly metastatic subpopulations.
The anticancer effects of thieno[2,3-b]pyridine derivatives are underpinned by their ability to interact with and inhibit multiple biological targets crucial for tumor growth and survival. researchgate.netmdpi.com
Phospholipase C (PLC) Inhibition: The thieno[2,3-b]pyridine class of compounds was initially discovered as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) isoforms. rsc.orgmdpi.comresearchgate.net Further research suggests that their effects on cancer cell morphology, motility, and cell cycle are consistent with the inhibition of PLC-δ1. rsc.orgmdpi.commdpi.com This inhibition disrupts phospholipid metabolism, a critical signaling pathway in cancer cells. researchgate.net
Kinase Inhibition: Several kinases involved in oncogenic signaling are targeted by these derivatives. They have been identified as inhibitors of Pim-1 kinase, c-Src non-receptor tyrosine kinase, and Focal Adhesion Kinase (FAK). nih.govscilit.com Certain derivatives also show potent inhibition of splice variants of the tyrosine kinase recepteur d'origine nantais (RON), a homologue of c-Met. nih.gov
PI3K/Akt/mTOR Pathway: This signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in many cancers. sci-hub.seresearchgate.net Thienopyrimidine derivatives have been designed as potent inhibitors of phosphatidylinositol 3-kinases (PI3K) and mTOR, key components of this pathway. sci-hub.semdpi.com Some compounds have shown excellent inhibitory activity against PI3K isoforms and have advanced to clinical trials. sci-hub.se
Other Molecular Targets: The range of targets for thieno[2,3-b]pyridines is broad and includes tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA damage repair, and the colchicine (B1669291) binding site in tubulin, which is a well-established target for chemotherapy. mdpi.comresearchgate.netresearchgate.net Additionally, they have been shown to inhibit the Exchange Proteins directly Activated by cAMP (Epac), which are involved in processes like cell growth and inflammation. google.com
Modulatory Effects on Cancer Stem Cell (CSC) Populations
Antimicrobial and Antifungal Activities
In addition to their antineoplastic properties, thieno[2,3-b]pyridine derivatives have been investigated for their potential as antimicrobial agents, showing efficacy against a range of bacterial and fungal pathogens.
Several series of novel thieno[2,3-b]pyridine derivatives have demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria. researchgate.net
Studies have reported potent activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and Gram-negative bacteria including Escherichia coli and Salmonella typhimurium. rsc.org For instance, certain thiourea (B124793) derivatives incorporating the thieno[2,3-b]pyridine scaffold exhibited excellent antimicrobial activity against all tested Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.95 µg/mL. researchgate.net Another study found that a 2-morpholinomethyl derivative showed potent activity, comparable to amoxicillin, against several bacterial strains with MICs ranging from 8 to 16 μg/mL.
Some derivatives have also shown promising antifungal activity against species like Aspergillus flavus, Aspergillus niger, and Candida albicans. rsc.orgresearchgate.net
| Compound/Derivative Series | Microorganism | Reported Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiourea derivatives (7a, 7b, 8) | Gram-positive & Gram-negative bacteria | 0.95 - 3.25 | researchgate.net |
| Thiourea derivatives (7a, 7b, 8) | Aspergillus flavus (Fungus) | 0.95 - 3.25 | researchgate.net |
| 2-Morpholinomethyl derivative (5a) | Bacillus subtilis | 8 | |
| 2-Morpholinomethyl derivative (5a) | Bacillus cereus | 8 | |
| 2-Morpholinomethyl derivative (5a) | Escherichia coli | 16 | |
| Compound 3c (a substituted thienopyridine) | Various bacteria & fungi | 4 - 16 | rsc.org |
| Thieno[2,3-d]pyrimidinediones (1, 2) | Gram-positive bacteria | 2 - 16 (mg/L) | nih.gov |
A significant challenge in infectious disease is the rise of multidrug-resistant (MDR) organisms. Thieno[2,3-b]pyridine derivatives have shown promise in combating these challenging pathogens.
Notably, certain thieno[2,3-d]pyrimidinedione derivatives displayed potent activity (MICs of 2–16 mg/L) against a panel of multi-drug resistant Gram-positive bacteria. nih.gov This included clinically important strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov
The activity of these compounds extends to resistant cancer cells as well. As mentioned previously, derivatives have been synthesized that show high efficacy against multidrug-resistant leukemia cell lines that overexpress P-glycoprotein, a key drug efflux pump. nih.gov
Efficacy against Multidrug-Resistant Pathogens
Antiviral Activities (e.g., HIV Replication Inhibition)
The thieno[2,3-b]pyridine scaffold has been identified as a promising framework for the development of antiviral agents, particularly for inhibiting the replication of the Human Immunodeficiency Virus (HIV). google.com A novel class of thieno[2,3-b]pyridines and their derivatives has been found to efficiently inhibit HIV replication, positioning them as new anti-retroviral agents. google.com Research has focused on designing derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rhhz.net By merging structural features of known NNRTIs, novel benzo google.comnih.govthieno[2,3-d]pyrimidine (B153573) derivatives were created. rhhz.net These compounds demonstrated potent activity against wild-type HIV-1 and NNRTI-resistant strains, with some exhibiting EC₅₀ values in the nanomolar range. rhhz.net For instance, compound 16b from one study showed an EC₅₀ value of 0.021 µmol/L against HIV-1 and maintained activity against resistant strains. rhhz.net The inhibitory action of these compounds was confirmed to target the HIV-1 reverse transcriptase enzyme. rhhz.net
Table 2: Anti-HIV Activity of Benzo google.comnih.govthieno[2,3-d]pyrimidine Derivatives
| Compound | Target | EC₅₀ (µmol/L) | Cytotoxicity (CC₅₀) | Reference |
|---|---|---|---|---|
| 16b | HIV-1 WT | 0.017 - 0.298 | > 200 µmol/L | rhhz.net |
| General Derivatives | HIV-1 IIIB | 0.021 - 0.100 | Not specified | rhhz.net |
Modulation of Neurological Systems
Thieno[2,3-b]pyridine derivatives have been successfully identified and optimized as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.gov An initial high-throughput screening campaign identified thieno[2,3-b]pyridine derivatives as having mGluR5 NAM effects. nih.gov Subsequent hit-to-lead optimization focused on improving the affinity and ligand efficiency of these compounds. nih.gov This process involved modifying the linker of the molecule, which resulted in a 2-sulfonyl-thieno[2,3-b]pyridine derivative that met the criteria for a lead compound. nih.gov Further lead optimization efforts aimed to enhance both affinity and metabolic stability, leading to compounds with nanomolar affinity. nih.gov One of the most promising compounds from these optimization studies demonstrated excellent efficacy in in vivo models, marking it as a potential candidate for further development. nih.gov
The therapeutic potential of thienopyrimidine scaffolds extends to neuroprotection. sci-hub.se Thienopyrimidine derivatives have been investigated for their CNS protective activities. sci-hub.se While direct studies on Thieno[2,3-b]pyridin-5-ol are specific, related heterocyclic structures are known for their neuroprotective properties. For example, aminopropyl carbazole (B46965) agents have been described as potent neuroprotective compounds for reducing axonal degeneration and neuronal cell death. google.com The broader class of thienopyridines has been associated with ligands for γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. researchgate.net
Negative Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGlu5 NAMs)
Enzyme Modulation and Inhibition Profiles
Thieno[2,3-b]pyridine derivatives were initially discovered as potential inhibitors of Phospholipase C (PLC) isoforms through virtual high-throughput screening against the crystal structure of the PLC-δ1 isoform. nih.govresearchgate.net These compounds have been shown to moderate multiple biological targets, including PLC-δ1. mdpi.compreprints.org The anti-proliferative activity of these derivatives in cancer cell lines is believed to be related to their inhibition of PLC. nih.govresearchgate.net Research has shown that treatment with a thieno[2,3-b]pyridine derivative can reduce the levels of inositol (B14025), a key component in the metabolic pathway involving PLC. mdpi.compreprints.org The mechanism is thought to involve the interaction of the thieno[2,3-b]pyridine derivatives with PLC isoforms, which in turn affects cellular dynamics. researchgate.net
Table 3: Investigated Thieno[2,3-b]pyridine Derivatives and Their Targets
| Derivative Class | Investigated Target | Biological Outcome | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | Phospholipase C (PLC) isoforms | Growth inhibitory effects in tumor cell lines | nih.govresearchgate.netnih.gov |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Phospholipase C (PLC) | Cytotoxicity in cervical cancer cells | nih.gov |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Phospholipase C (PLC) | Reduced inositol levels, cytotoxicity in ovarian cancer cells | mdpi.compreprints.org |
Atypical Protein Kinase C (aPKC) Inhibition
Atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are crucial in regulating cell polarity and have emerged as attractive targets for anticancer therapies, particularly in Ras-dependent tumors. researchgate.netnih.gov Thieno[2,3-d]pyrimidine-based compounds have been identified as potent and selective inhibitors of these aPKC isoforms. researchgate.netnih.gov
One such inhibitor, CRT0066854, has been characterized for its ability to inhibit aPKC catalytic activity. nih.gov Structural studies revealed that CRT0066854 binds to the kinase domain of human PKCι, providing a basis for its potent and selective inhibition. researchgate.netnih.gov This compound has been shown to inhibit the phosphorylation of downstream targets like LLGL2 and demonstrates phenotypic effects in various cell-based assays, establishing it as a valuable chemical tool for modulating aPKC activity. nih.gov Another novel aPKC inhibitor, DNDA, has shown promise by significantly reducing cell viability in metastatic lung cancer cells (A549 and H1299) without toxic effects on normal lung cells. dovepress.com DNDA was found to alter the phosphorylation of aPKCs and FAK, and it reduces the migration of A549 lung cancer cells by inhibiting PKC-ι and regulating FAK ubiquitination. dovepress.com
Kinase Inhibition (e.g., c-Met, VEGFR2, PIM1-like kinases, eEF2K, LSD1)
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a variety of kinases implicated in cancer progression.
c-Met and VEGFR2 Inhibition: Dual inhibitors of c-Met and VEGFR-2, both key targets in cancer therapy, have been developed using a thieno[2,3-d]pyrimidine scaffold. Many of these compounds exhibit inhibitory potency in the nanomolar range against both kinases. researchgate.net
PIM1-like Kinase Inhibition: PIM kinases are involved in numerous cellular processes, including cell survival, proliferation, and apoptosis. cu.edu.eg Thieno[2,3-b]pyridine derivatives have been investigated as PIM-1 inhibitors. cu.edu.egnih.gov Specifically, 5-bromo-thieno[2,3-b]pyridines with amide or benzoyl groups at the 2-position have been synthesized and tested for their PIM-1 inhibitory activity. cu.edu.egnih.gov Some of these compounds showed moderate inhibitory activity. cu.edu.egnih.gov Furthermore, novel pyridine (B92270) and thieno[2,3-b]pyridine hybrids have been designed as dual VEGFR-2/PIM-1 kinase inhibitors to overcome resistance to antiangiogenic agents. nih.gov
eEF2K Inhibition: Eukaryotic elongation factor 2 kinase (eEF2K) is another target for anticancer agents. Thieno[2,3-b]pyridine-containing compounds have been identified as ATP-competitive inhibitors of eEF2K through high-throughput screening. mdpi.com While initial compounds showed promise, structural modifications were explored to enhance their inhibitory activity. mdpi.com
The table below summarizes the inhibitory activities of selected thieno[2,3-b]pyridine derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | Activity (IC50) | Reference(s) |
| Thieno[2,3-d]pyrimidine derivatives | c-Met, VEGFR-2 | Nanomolar range | researchgate.net |
| 5-bromo-thieno[2,3-b]pyridine (Compound 5b) | PIM-1 | 12.71 μM | cu.edu.egnih.gov |
| 5-bromo-thieno[2,3-b]pyridine (Compound 3c) | PIM-1 | 35.7 μM | cu.edu.egnih.gov |
| Thieno[2,3-b]pyridine (Compound 16) | eEF2K | 0.22 μM | mdpi.com |
| Thieno[2,3-b]pyridine (Compound 17) | eEF2K | 2.5 μM | mdpi.com |
Other Enzyme Targets (e.g., Tyrosyl DNA Phosphodiesterase 1, Cyclooxygenase)
The therapeutic potential of thieno[2,3-b]pyridine derivatives extends to other enzyme systems.
Tyrosyl DNA Phosphodiesterase 1 (TDP1): This DNA repair enzyme is a target for certain thieno[2,3-b]pyridine derivatives. nih.govpreprints.org
Cyclooxygenase (COX): Thieno[2,3-b]pyridine derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. nih.govpreprints.org Specifically, some derivatives act as dual COX-2/5-LOX inhibitors. Pyrimidine (B1678525) derivatives, which share structural similarities, have also been noted as potential COX inhibitors. researchgate.net The anti-inflammatory properties of pyrimidines are often attributed to their inhibition of key inflammatory mediators like prostaglandin (B15479496) E2 and COX-2. rsc.org
Hormonal Receptor Modulation (e.g., Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonism)
Non-peptide antagonists of the luteinizing hormone-releasing hormone (LHRH) receptor have been developed from thieno[2,3-b]pyridin-4-one and thieno[2,3-d]pyrimidine-2,4-dione scaffolds. nih.govmdpi.com These compounds are crucial in therapies for hormone-dependent cancers.
A notable example is T-98475, a thieno[2,3-b]pyridin-4-one derivative, which was one of the first potent and orally effective non-peptide LHRH antagonists for the human receptor. nih.govmdpi.com Further optimization led to the discovery of even more potent antagonists like TAK-013, a thieno[2,3-d]pyrimidine-2,4-dione derivative with high binding affinity and in vitro antagonistic activity at the nanomolar level. nih.gov Another potent derivative, compound 33c, also displayed subnanomolar in vitro activities for the human LHRH receptor. nih.gov Oral administration of these compounds has been shown to effectively suppress plasma luteinizing hormone (LH) levels. nih.govnih.gov
The table below details the activity of key thieno[2,3-b]pyridine derivatives as LHRH receptor antagonists.
| Compound | Scaffold | Receptor Binding Affinity (IC50) | In Vitro Antagonistic Activity (IC50) | Reference(s) |
| T-98475 (26d) | Thieno[2,3-b]pyridin-4-one | 0.2 nM | - | mdpi.comnih.gov |
| TAK-013 (9k) | Thieno[2,3-d]pyrimidine-2,4-dione | 0.1 nM | 0.06 nM | nih.gov |
| Compound 33c | Thieno[2,3-b]pyridin-4-one | Subnanomolar | Subnanomolar | nih.gov |
Anti-inflammatory Properties
Thieno[2,3-b]pyridine derivatives have demonstrated significant anti-inflammatory properties. ekb.eg These effects are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. researchgate.net Some derivatives have been shown to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), effectively reducing inflammation in animal models. For instance, certain thieno[2,3-b]pyridine derivatives reduced rat paw edema by 60-70%.
The broader family of thienopyrimidines is also recognized for its anti-inflammatory potential. sci-hub.seresearchgate.net Studies on related pyrimidine structures have shown significant anti-inflammatory effects, sometimes comparable to established drugs like ibuprofen (B1674241) and indomethacin. rsc.org The synthesis of various thieno[2,3-d]pyrimidine derivatives has been a focus of research aiming to develop new anti-inflammatory agents. rsc.orgnih.gov
Mechanistic Investigations and Molecular Interactions of Thieno 2,3 B Pyridin 5 Ol Analogs
Identification of Molecular Targets and Ligand Binding Modes
Derivatives of the thieno[2,3-b]pyridine (B153569) core are recognized for their ability to modulate a multitude of biological targets. mdpi.compreprints.org This promiscuity is a key factor in their broad-spectrum anti-cancer activities. nih.gov Initial discovery through virtual high-throughput screening identified them as potential modifiers of phospholipase C (PLC) isoforms. preprints.orgrsc.org Specifically, their effects on the MDA-MB-231 breast cancer cell line, such as growth restriction, membrane blebbing, and decreased motility, mirror the effects of knocking down PLC-δ1 and PLC-δ2 genes, suggesting these are plausible primary targets. mdpi.comresearchgate.net
Beyond PLC, a number of other cancer-related molecular targets have been identified:
Tyrosyl-DNA phosphodiesterase 1 (TDP1): An enzyme involved in DNA repair, its inhibition by thieno[2,3-b]pyridine derivatives represents a potential mechanism for their anticancer effects. mdpi.commdpi.comresearchgate.net Docking studies have predicted a plausible binding mode for these ligands within the TDP1 binding site. researchgate.net
Tubulin: The colchicine (B1669291) binding site on tubulin, a well-established target for anticancer drugs, is also modulated by this class of compounds. nih.govmdpi.commdpi.com
G protein-coupled receptors (GPCRs): Thieno[2,3-b]pyridines are known to interact with GPCRs, including the adenosine (B11128) A2A receptor (A2AAR) and the P2Y12 platelet receptor. mdpi.compreprints.orgnih.govmdpi.commdpi.com
Kinases: While testing against a broad panel of 97 kinases showed limited activity for one derivative, other studies have implicated specific kinases like PIM-1 and eukaryotic elongation factor-2 kinase (eEF2K) as targets. nih.govresearchgate.net Some derivatives have been specifically designed as PIM-1 inhibitors. tandfonline.com
Other Targets: Additional identified targets include the copper-trafficking antioxidant 1 (ATOX1) protein and cyclooxygenases. nih.govmdpi.commdpi.com
Molecular docking studies have been instrumental in elucidating the binding modes of these analogs. For instance, the docked configuration of a derivative with TDP1 showed hydrogen bonds with amino acids ASN516 and HIS263, with its trifluoromethyl group inserted into a lipophilic pocket. researchgate.net Similarly, modeling has shown a good fit within the binding pockets of PLC-δ1, A2AAR, Atox, and the tubulin-colchicine site, suggesting that various derivatives can all interact with these established targets. mdpi.com
Cellular Pathway Perturbations Induced by Thieno[2,3-b]pyridin-5-ol Derivatives
The interaction of thieno[2,3-b]pyridine analogs with their molecular targets initiates a cascade of events that perturb various cellular pathways, ultimately leading to cytotoxic effects in cancer cells.
Induction of Apoptosis and Elucidation of Programmed Cell Death Pathways
A primary mechanism through which thieno[2,3-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies across various cancer cell lines, including ovarian, cervical, and breast cancer, have consistently demonstrated that these compounds trigger apoptosis. mdpi.commdpi.comnih.gov
For example, one derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (referred to as Compound 1), induced a statistically significant increase in both early and late apoptosis in OVCAR-3 and SK-OV-3 ovarian cancer cell lines. mdpi.com In OVCAR-3 cells, total apoptosis increased from 2.32% in untreated cells to 12.64% in treated cells. mdpi.com Similarly, in the SiHa cervical cancer cell line, another derivative led to a dramatic increase in total apoptotic cells from 15.30% to 91.50%. nih.gov The preference for inducing apoptosis over unprogrammed cell death pathways highlights the potential of these compounds as targeted antitumor agents. mdpi.com
Analysis of Cellular Metabolomic Profiles and Pathway Alterations
Metabolomic profiling has revealed that thieno[2,3-b]pyridine derivatives significantly alter the metabolic landscape of cancer cells. mdpi.commdpi.comnih.gov This analysis provides a broader understanding of their impact beyond direct cytotoxicity.
In ovarian and cervical cancer cell lines, treatment with these compounds led to a general reduction in metabolic activity. preprints.orgmdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis identified significant changes in the expression of numerous metabolites. For instance, in HeLa and SiHa cervical cancer cells, 23 and 21 metabolites, respectively, showed altered levels after treatment. mdpi.comnih.gov A notable finding was the reduction of inositol (B14025), which is consistent with the compounds' action on phospholipase C (PLC), an enzyme involved in inositol metabolism. mdpi.compreprints.org These findings suggest that the antitumor effects of these compounds are linked to their ability to disrupt key metabolic pathways necessary for cancer cell survival and proliferation. mdpi.compreprints.org
Regulation and Expression Modulation of Glycosphingolipids (GSLs)
Glycosphingolipids (GSLs) are critical components of the cell membrane that regulate numerous cellular processes, including proliferation, adhesion, and signaling. preprints.org Thieno[2,3-b]pyridine derivatives have been shown to alter the expression of GSLs on the surface of cancer cells, including cancer stem cells (CSCs). mdpi.compreprints.orgnih.gov
Studies have examined the expression of several GSLs, including gangliosides like GM2, GM3, and GD3, and neutral GSLs. nih.govmdpi.com In ovarian cancer cells, treatment with a thieno[2,3-b]pyridine derivative resulted in changes in the glycophenotype of the cells, with both up- and downregulation of different GSLs. mdpi.com Specifically, in SiHa cervical cancer cells, treatment led to a decrease in GM2 levels in both CSCs and non-CSCs. mdpi.comnih.gov The downregulation of specific gangliosides associated with metastasis and chemoresistance suggests that these compounds can disrupt key signaling pathways important for tumor progression. mdpi.com
Characterization of Receptor-Ligand Interaction Dynamics
The interaction between thieno[2,3-b]pyridine derivatives and their receptors is a dynamic process influenced by various factors. The P2Y12 receptor, a key target for antiplatelet thienopyridine drugs like clopidogrel (B1663587), serves as a well-studied example. nih.govresearchgate.net
Thienopyridines like clopidogrel are prodrugs that, once metabolized, bind irreversibly to the P2Y12 receptor, blocking the binding of its natural ligand, ADP. nih.gov Molecular dynamics simulations have shown that the binding of ligands to the P2Y12 receptor is strongly modulated by the surrounding lipid membrane environment. nih.gov These simulations reveal that accounting for the internal dynamics of the protein is crucial for accurately assessing ligand binding. nih.gov For other GPCRs, like the estrogen receptor α, molecular dynamics simulations have helped to understand the differences in binding and activity between various phenolic thieno[2,3-d]pyrimidine (B153573) analogs. chemrxiv.org These studies highlight the importance of considering the dynamic nature of receptor-ligand interactions in the design of new therapeutic agents.
Insights from Structure-Based Drug Design Approaches
Structure-based drug design and the analysis of structure-activity relationships (SAR) have been pivotal in optimizing the thieno[2,3-b]pyridine scaffold for enhanced anticancer activity. nih.govnih.gov By systematically modifying the core structure and its substituents, researchers have been able to improve potency and target selectivity.
For example, SAR studies on a series of thieno[2,3-b]pyridine derivatives designed as hepatic gluconeogenesis inhibitors showed that replacing a trifluoromethyl group in the core could improve potency. nih.gov In the context of anticancer agents, altering the ring size of a cyclo-aliphatic moiety revealed that larger ring systems were favorable for activity. researchgate.net Further studies exploring substitutions on the N-phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives found that double substitutions at the ortho- and meta-positions resulted in the most active compounds, with growth inhibition in the nanomolar range for a variety of cancer cell lines. rsc.org
Molecular modeling and docking are integral to this process, providing insights that guide synthetic efforts. rsc.orgresearchgate.net For instance, docking studies predicted that a series of derivatives would bind to the active site of TDP1, which was later confirmed by biochemical assays showing potent inhibition. researchgate.net This iterative process of design, synthesis, and biological evaluation, informed by computational models, continues to drive the development of novel and more effective thieno[2,3-b]pyridine-based therapeutics. rsc.orgnih.gov
Advanced Analytical and Computational Methodologies in Thieno 2,3 B Pyridin 5 Ol Research
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of novel thieno[2,3-b]pyridine (B153569) derivatives rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule. mdpi.com For instance, in the characterization of ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, ¹H-NMR was used to confirm the structure. researchgate.net Similarly, the structure of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester was confirmed using NMR. researchgate.net In some cases, two-dimensional NMR techniques like COSY and HMBC are used to establish the connectivity between protons and carbons, which is particularly useful for complex derivatives.
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy. mdpi.commdpi.com For example, the mass spectrum of one thieno[2,3-b]thiophene (B1266192) derivative displayed a molecular ion peak [M]⁺ at m/z 694, corresponding to the molecular formula C₃₈H₄₆O₈S₂. mdpi.com
Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups within the molecule. Characteristic absorption bands in the IR spectrum can indicate the presence of C=O (carbonyl), N-H (amine), and C=N (imine) groups, among others. mdpi.comresearchgate.net For example, the IR spectrum of a synthesized thieno[2,3-b]thiophene showed absorption bands at 1626 cm⁻¹ and 3050 cm⁻¹ due to C=O and C-H stretching, respectively. mdpi.com
Chromatographic Analysis and Purification Techniques
The synthesis of thieno[2,3-b]pyridine derivatives often results in a mixture of products, by-products, and unreacted starting materials. Therefore, efficient purification and analysis techniques are essential to isolate the desired compound in high purity.
Column Chromatography is a fundamental purification technique widely used in the isolation of thieno[2,3-b]pyridine derivatives. mdpi.commdpi.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. mdpi.com The choice of solvent system (eluent) is critical for achieving good separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) was used as an eluent to purify a series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govchemrxiv.orgthieno[2,3-d]pyrimidines. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the synthesized compounds and can also be employed for purification on a preparative scale. mdpi.comnih.gov HPLC offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. Purity is often determined by analyzing the peak area of the major compound relative to other peaks in the chromatogram. mdpi.com For example, the purity of N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govchemrxiv.orgthieno[2,3-d]pyrimidine-2,4-diamine was determined to be 95.51% by HPLC analysis. mdpi.com
X-ray Crystallography for Three-Dimensional Structural Analysis
While spectroscopic methods provide valuable information about the two-dimensional structure of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional arrangement in the solid state. researchgate.net This technique is particularly crucial for resolving ambiguities in regiochemistry and stereochemistry. For instance, the X-ray crystal structure of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester provided definitive proof of its structure. researchgate.net Similarly, X-ray crystallography has been used to confirm the planar configuration of the fused thiophene-pyridine system and the orientation of substituents in other derivatives. The resulting three-dimensional structural data is also invaluable for computational studies, such as molecular docking. nih.gov
Advanced Cellular and Biochemical Assays
To investigate the biological potential of thieno[2,3-b]pyridin-5-ol derivatives, a variety of advanced cellular and biochemical assays are employed. These assays provide insights into the compounds' effects on cell viability, proliferation, and specific molecular targets.
MTT Assay is a colorimetric assay widely used to assess cell viability and cytotoxicity. mdpi.comcore.ac.uk This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. For example, the cytotoxic effects of a thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, were evaluated against HeLa and SiHa cervical cancer cell lines using the MTT assay. nih.gov
Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. nih.gov It can be used to measure various cellular processes, including apoptosis (programmed cell death) and cell cycle progression. mdpi.com For instance, flow cytometry was used to measure the rate of apoptosis in cervical cancer cells treated with a thieno[2,3-b]pyridine derivative, identifying apoptosis as the primary mechanism of cell death. nih.gov
Reporter Gene Assays are used to study the regulation of gene expression. These assays are valuable for investigating whether a compound can activate or inhibit specific signaling pathways. For example, in studies of phenolic thieno[2,3-d]pyrimidines, reporter gene assays were used to assess their activity as estrogen receptor α (ERα) ligands. chemrxiv.org
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable tools in modern drug discovery and development, providing valuable insights into the molecular interactions and dynamic behavior of compounds like this compound derivatives.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comnih.gov This method is widely used to understand the binding modes of thieno[2,3-b]pyridine derivatives to their biological targets and to rationalize their structure-activity relationships. mdpi.com For example, molecular docking studies were performed on a series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives to investigate their binding to the PIM-1 kinase active site, and the results were consistent with their in vitro anticancer activity. nih.gov In another study, docking was used to explore the binding interactions of thieno[2,3-d]pyrimidine (B153573) analogs with human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. chemrxiv.org These simulations can reveal important information about the conformational changes and stability of the ligand-protein complex. For instance, MD simulations of phenolic thieno[2,3-d]pyrimidines bound to the estrogen receptor α (ERα) ligand-binding domain showed that the most active compound formed a more stable complex compared to less active analogs. chemrxiv.org In a study of thieno-pyrimidine derivatives as VEGFR-2 inhibitors, MD simulations were used to assess the stability of the protein-ligand complex, with the backbone root mean square deviation (RMSD) indicating a stable conformation for a significant portion of the simulation time. tandfonline.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties and predicting the reactivity of heterocyclic compounds like this compound. These computational methods provide insights into the molecule's structure, electron distribution, and energetic landscape, which are crucial for understanding its chemical behavior and designing new derivatives with desired functionalities.
By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. For example, the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene (B33073) ring are typically electron-rich centers, while the pyridine ring can exhibit electron-deficient characteristics.
Furthermore, these calculations can predict various reactivity descriptors, such as global and local softness, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and selectivity, aiding in the prediction of reaction outcomes.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
| Global Hardness | 2.3 eV | Quantifies resistance to change in electron distribution |
| Global Electrophilicity | 1.9 eV | Measures the propensity to accept electrons |
Note: The values presented in this table are representative and may vary depending on the specific computational method and basis set used.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR studies are instrumental in identifying the key structural features that govern the compound's therapeutic or other biological effects.
The process of QSAR modeling involves several steps. First, a dataset of this compound analogs with their corresponding measured biological activities is compiled. Next, a set of molecular descriptors is calculated for each compound. These descriptors can be categorized into various types, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is developed that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.
For this compound derivatives, QSAR models can reveal which substituents and structural modifications enhance or diminish a specific biological activity. For instance, a QSAR study might indicate that the presence of an electron-withdrawing group at a particular position on the pyridine ring is positively correlated with inhibitory activity against a specific enzyme. This information is invaluable for the rational design of new, more potent analogs.
Table 2: Example of a QSAR Model for this compound Derivatives
| Biological Activity | Descriptor 1 | Descriptor 2 | Descriptor 3 | Equation |
| Kinase Inhibition (IC50) | LogP | Molecular Weight | Dipole Moment | log(1/IC50) = 0.5LogP - 0.01MW + 0.2*DM + c |
Note: This table presents a hypothetical QSAR equation for illustrative purposes. The actual descriptors and coefficients would be determined from a specific experimental dataset.
High-Throughput Screening (HTS) and Virtual High-Throughput Screening (vHTS) Methodologies
High-Throughput Screening (HTS) and Virtual High-Throughput Screening (vHTS) are powerful methodologies used in drug discovery and chemical biology to rapidly assess large numbers of chemical compounds for their ability to modulate a specific biological target. These techniques have been applied to libraries containing this compound and its derivatives to identify hit compounds with desired biological activities.
HTS involves the automated testing of large compound libraries against a specific biological assay. These assays are designed to be robust, sensitive, and miniaturized to allow for the rapid screening of thousands to millions of compounds. For this compound, HTS could be employed to screen for inhibitors of a particular enzyme, receptor antagonists, or compounds that modulate a specific cellular pathway. The output of an HTS campaign is a set of "hits"—compounds that exhibit a desired level of activity in the primary assay.
vHTS, on the other hand, is a computational approach that uses computer models to screen large virtual libraries of compounds against a three-dimensional model of a biological target. This technique, also known as structure-based drug design, relies on docking algorithms to predict the binding affinity and orientation of a compound within the active site of a protein. vHTS can be used to prioritize compounds for experimental screening, thereby reducing the time and cost associated with HTS. For this compound, vHTS can be used to screen virtual libraries of its derivatives against a target protein to identify those with the highest predicted binding affinity.
The integration of HTS and vHTS provides a synergistic approach to hit identification. vHTS can be used to pre-filter large virtual libraries, and the top-scoring compounds can then be synthesized or acquired for experimental validation using HTS.
Table 3: Comparison of HTS and vHTS in this compound Research
| Feature | High-Throughput Screening (HTS) | Virtual High-Throughput Screening (vHTS) |
| Methodology | Experimental testing of physical compounds | Computational screening of virtual compounds |
| Throughput | 10,000s to millions of compounds | Millions to billions of compounds |
| Cost | High (reagents, equipment) | Low (computational resources) |
| Time | Weeks to months | Days to weeks |
| Output | Experimentally confirmed "hits" | Computationally predicted "hits" |
| Requirement | Physical compound library, biological assay | 3D structure of the target protein |
Future Directions and Emerging Research Avenues for Thieno 2,3 B Pyridin 5 Ol
Development of Novel Therapeutic Candidates Based on Thieno[2,3-b]pyridin-5-ol Scaffold
The Thieno[2,3-b]pyridine (B153569) core is a promising foundation for the design of new therapeutic agents, with a primary focus on oncology. mdpi.com Researchers are actively exploring its potential to yield potent and selective inhibitors for various cancer-related targets.
Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. worktribe.com For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown anti-proliferative activity, although their poor solubility has been a challenge. researchgate.net To address this, scientists have synthesized novel derivatives incorporating bulky, cleavable ester and carbonate functional groups. This "prodrug-like" approach aims to decrease crystal packing and has resulted in compounds with enhanced activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. researchgate.netresearchgate.net
Recent studies have highlighted the potential of Thieno[2,3-b]pyridine derivatives as a novel strategy against cervical cancer. mdpi.comresearchgate.net One derivative, (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, exhibited significant cytotoxicity against HeLa and SiHa cervical cancer cell lines, with apoptosis identified as the primary mechanism of cell death. mdpi.comnih.gov This compound also demonstrated an ability to reduce the cancer stem cell population, suggesting a potential to overcome chemoresistance. mdpi.comnih.gov
Furthermore, research has identified Thieno[2,3-b]pyridine derivatives as inhibitors of key enzymes implicated in cancer progression, such as Pim-1 kinase and c-Src non-receptor tyrosine kinase. drugbank.comtandfonline.com Molecular modeling and X-ray crystallography studies are being used to understand the structure-activity relationships and to guide the design of more potent and selective inhibitors. drugbank.com The versatility of the scaffold allows for substitutions at various positions, influencing the compound's interaction with the target enzyme's ATP hydrophobic pocket. drugbank.com
Table 1: Investigational Thieno[2,3-b]pyridine Derivatives and their Anticancer Activity
| Compound Name/Series | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Cervical Cancer (HeLa, SiHa) | Induces apoptosis, reduces cancer stem cell population. | mdpi.comnih.gov |
| 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Ovarian Cancer (SK-OV-3, OVCAR-3) | Significant cytotoxic effects, induces apoptosis. | mdpi.com |
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Melanoma, Breast Cancer | Potent antiproliferative activity in the low nanomolar range. | worktribe.com |
| 5-bromo-thieno[2,3-b]pyridines | Various (MCF7, HEPG2, HCT116, A549, PC3) | Moderate Pim-1 inhibitory activity and cytotoxic effects. | tandfonline.com |
| 3-amino-thieno[2,3-b]pyridine derivatives | General Cancer | Act as novel c-Src inhibitors. | drugbank.com |
Exploration of Combination Therapies with Existing Pharmaceutical Agents
To enhance therapeutic efficacy and combat drug resistance, researchers are investigating the use of Thieno[2,3-b]pyridine derivatives in combination with established pharmaceutical agents. This approach is particularly relevant in cancer treatment, where multi-drug regimens are common.
Studies have explored the synergistic effects of Thieno[2,3-b]pyridine derivatives with cytotoxic drugs like camptothecin, doxorubicin, and paclitaxel (B517696) in breast and colon cancer cell lines. researchgate.net The goal is to achieve a greater therapeutic effect at lower doses, potentially reducing toxicity and side effects.
Beyond oncology, the broader class of thienopyridines, which includes well-known antiplatelet agents like clopidogrel (B1663587), is often used in combination with aspirin (B1665792) for the prevention of atherothrombotic events. nih.gov Research into novel Thieno[2,3-b]pyridine derivatives has shown that they can inhibit platelet activation and aggregation and exhibit synergy with aspirin, suggesting their potential as a new class of P2Y12 inhibitors for improved cardiovascular therapies. wsu.edu
Translational Research and Potential for Clinical Application
The journey from a promising chemical scaffold to a clinically approved drug is long and requires extensive translational research. For this compound and its derivatives, this process is underway, with numerous preclinical studies demonstrating their therapeutic potential.
In the context of cancer, research has progressed from in vitro cytotoxicity screenings to more complex mechanistic studies. For example, investigations into the effects of these compounds on the cell cycle have shown that they can induce G2/M phase arrest in breast cancer cells. rsc.org Furthermore, their impact on cell morphology and migration is being studied to understand their potential to inhibit metastasis. rsc.org
Preclinical toxicity studies are also a critical component of translational research. Early in vivo studies on selected Thieno[2,3-b]pyridine derivatives in mice have been conducted to assess their safety profiles. mdpi.com These studies are essential for determining the therapeutic window and identifying any potential adverse effects before considering human trials. The development of prodrug strategies, as mentioned earlier, is also a key aspect of improving the pharmacokinetic properties of these compounds for better clinical applicability. researchgate.net
Interdisciplinary Research with Advanced Material Science (e.g., Organic Electronics, OLEDs)
The unique electronic properties of the Thieno[2,3-b]pyridine scaffold make it an attractive candidate for applications in material science, particularly in the field of organic electronics. scispace.com The fusion of a thiophene (B33073) ring (an electron-rich system) with a pyridine (B92270) ring (an electron-deficient system) creates a structure with tunable optoelectronic characteristics.
One of the most promising areas of application is in organic light-emitting diodes (OLEDs). bohrium.com Researchers have developed Benzo rsc.orgplos.orgthieno[2,3-b]pyridine (BTP) derivatives to serve as high triplet energy bipolar host materials. rsc.org These materials have been shown to be effective hosts for both green and blue phosphorescent OLEDs, achieving high quantum efficiencies. rsc.org The development of such materials is crucial for the advancement of display and lighting technologies, offering advantages like energy efficiency, vibrant colors, and device flexibility. bohrium.com The ongoing research in this area focuses on synthesizing new derivatives with optimized properties for enhanced device performance and stability. scispace.comnih.gov
Addressing Mechanisms of Drug Resistance and Repurposing Strategies
Drug resistance is a major challenge in pharmacotherapy, and understanding its mechanisms is crucial for developing effective long-term treatments. For thienopyridine-based drugs, such as the antiplatelet agent clopidogrel, resistance can be a significant clinical issue. oup.comnih.gov Resistance to clopidogrel is often linked to genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolic activation. ahajournals.org While this is a class effect for thienopyridine prodrugs, some studies suggest that poor response may also be drug-specific, with patients resistant to one thienopyridine potentially responding to another. jacc.org
For the newer Thieno[2,3-b]pyridine derivatives being developed as anticancer agents, the potential for resistance is a key consideration. Research into their mechanisms of action, such as the inhibition of specific kinases or interference with metabolic pathways, will be vital for anticipating and overcoming resistance. researchgate.netdrugbank.comtandfonline.com
Drug repurposing, or finding new uses for existing drugs, is another active area of research. ijpsjournal.com The antiplatelet drug ticlopidine, a thienopyridine, has been investigated for its potential to counteract endoplasmic reticulum stress, which could have applications in treating viral infections and cancer. semanticscholar.org Similarly, clopidogrel has been studied for its potential to inhibit influenza virus replication. plos.org As new Thieno[2,3-b]pyridine derivatives are developed and their biological activities are characterized, opportunities for repurposing them for different therapeutic indications may arise.
Advanced Imaging and Radiopharmaceutical Applications
The development of targeted imaging agents and radiopharmaceuticals is a rapidly advancing field in medicine, offering the potential for more precise diagnosis and therapy (theranostics). scilifelab.senovartis.com The Thieno[2,3-b]pyridine scaffold, with its ability to be functionalized and directed to specific biological targets, is a candidate for the development of such agents.
While specific research on radiolabeled this compound is still emerging, the general principles of radiopharmaceutical design can be applied. novartis.com This would involve attaching a radionuclide to a Thieno[2,3-b]pyridine derivative that has a high affinity for a particular biological target, such as a receptor that is overexpressed in tumor cells. scilifelab.se Depending on the choice of radionuclide, the resulting compound could be used for diagnostic imaging (e.g., with a gamma- or positron-emitter) or for targeted radiotherapy (e.g., with a beta- or alpha-emitter). scilifelab.se The "see it, treat it" approach of theranostics is a major goal in personalized medicine, and the versatility of the Thienopyridine scaffold makes it an interesting platform for future exploration in this area.
Q & A
Q. What are the primary synthetic routes for Thieno[2,3-b]pyridin-5-ol, and how do reaction conditions influence product diversity?
this compound derivatives are synthesized via cyclization of intermediates such as 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like chloroacetone or ethyl chloroacetate. The choice of reagent determines the substituents on the fused ring system. For example, chloroacetone introduces methyl groups, while ethyl chloroacetate adds ester functionalities. Reaction temperature and solvent polarity (e.g., DMF vs. ethanol) further modulate yield and regioselectivity .
Q. How can structural elucidation of this compound derivatives be methodically performed?
Structural characterization relies on a combination of elemental analysis, NMR (¹H, ¹³C, DEPT), and HRMS. X-ray crystallography is critical for resolving ambiguities in regiochemistry, as seen in studies of ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates. For example, X-ray data confirmed the planar configuration of the fused thiophene-pyridine system and substituent orientation .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Properties such as solubility (in DMSO or chloroform), melting point (predicted via DSC), and acidity (pKa ~11.85) are determined experimentally. Density (1.433 g/cm³) and boiling point (352.4°C) are modeled using computational tools like COSMOtherm. These parameters guide solvent selection for reactions and biological assays .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to enhance yield and purity in multi-step reactions?
Optimization involves:
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates.
- Catalyst screening : Pd/C or Ni catalysts improve coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- In-line monitoring : FTIR or HPLC tracks reaction progress, minimizing side products like dehalogenated byproducts .
Q. What mechanisms underlie the biological activity of this compound derivatives against multidrug-resistant (MDR) cell lines?
Derivatives such as ethyl 7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridines exhibit cytotoxicity via dual mechanisms:
- Kinase inhibition : Competitive binding to FGFR1/3 ATP pockets (IC₅₀ = 0.2–1.8 μM), disrupting pro-survival signaling.
- P-glycoprotein modulation : Thieno[2,3-b]pyridine scaffolds inhibit drug efflux pumps, sensitizing MDR cells to chemotherapeutics. SAR studies highlight the necessity of electron-withdrawing groups (e.g., nitro) at position 3 for potency .
Q. How can contradictory data on substituent effects in this compound derivatives be resolved?
Discrepancies in biological activity (e.g., 4-Cl vs. 4-CH₃ substitutions) arise from assay variability (e.g., cell line differences) or structural misinterpretation. Resolution strategies include:
Q. What strategies are effective for introducing fluorinated or trifluoromethyl groups into this compound?
Fluorination is achieved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
